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Introduction
Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt

combining berberine (BBR) and ursodeoxycholic acid (UDCA). This first-in-class gut-liver anti-

inflammatory metabolic modulator is under investigation for its potential to treat type 2 diabetes

(T2D) and other metabolic disorders.[1][2] BBR, a plant alkaloid, has a history of use in

traditional medicine for its metabolic, antimicrobial, and anti-inflammatory properties.[3][4]

UDCA is a bile acid derivative known for its hepatoprotective effects.[5] The combination into a

single molecular entity, HTD1801, is designed to leverage the synergistic actions of both

components on the gut-liver axis to simultaneously modulate glucose and lipid metabolism.[3]

[5] This technical guide provides an in-depth overview of the effects of BBR-UDCA on glucose

metabolism, summarizing key preclinical and clinical findings, detailing experimental

methodologies, and illustrating the underlying signaling pathways.

Core Mechanisms of Action
The therapeutic effects of BBR-UDCA on glucose metabolism are attributed to the

complementary and potentially synergistic actions of its constituent molecules, berberine and

ursodeoxycholic acid. These actions primarily target key regulatory pathways in the liver,

muscle, and gut.
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Berberine's Contribution: AMPK Activation and
Mitochondrial Inhibition
Berberine's primary mechanism for improving glucose metabolism is through the activation of

AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

The activation of AMPK by berberine is thought to be a consequence of the inhibition of

mitochondrial respiratory chain complex I.[7] This inhibition leads to a decrease in ATP

synthesis and a corresponding increase in the AMP/ATP ratio, which allosterically activates

AMPK.[7]

Activated AMPK then initiates a cascade of downstream effects that collectively improve

glucose control:

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes

involved in glucose production in the liver, such as phosphoenolpyruvate carboxykinase

(PEPCK) and glucose-6-phosphatase (G6Pase).[8] This leads to a reduction in hepatic

glucose output, a major contributor to hyperglycemia in type 2 diabetes.

Stimulation of Glucose Uptake: AMPK promotes the translocation of glucose transporter 4

(GLUT4) to the cell membrane in muscle and adipose tissues, thereby increasing glucose

uptake from the bloodstream.[6]

Modulation of Gut Microbiota and GLP-1 Secretion: Berberine has been shown to modulate

the composition of the gut microbiota, leading to an increase in short-chain fatty acid

(SCFA)-producing bacteria.[9][10][11] These SCFAs can, in turn, stimulate the secretion of

glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12] GLP-1 is an incretin hormone that

enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows

gastric emptying.[13][14][15]

Ursodeoxycholic Acid's Role: FXR Antagonism and Bile
Acid Modulation
Ursodeoxycholic acid contributes to the metabolic benefits of BBR-UDCA through its influence

on bile acid signaling, primarily via the farnesoid X receptor (FXR). UDCA is considered a weak

FXR antagonist.[16] By antagonizing FXR in the intestine, UDCA can lead to:
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Increased Bile Acid Synthesis: FXR activation in the gut normally leads to the production of

fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.

By antagonizing FXR, UDCA can reduce FGF19 signaling, leading to an increase in the

synthesis of bile acids from cholesterol in the liver. This can contribute to improved lipid

metabolism.

Alterations in the Bile Acid Pool: UDCA administration can alter the composition of the

circulating bile acid pool, which can have downstream effects on various metabolic

pathways.

Synergistic Effects of Berberine Ursodeoxycholate
The formulation of berberine and ursodeoxycholic acid as an ionic salt in HTD1801 is

suggested to enhance the therapeutic effects of the individual components. Preclinical studies

on HTD1801 in a hamster model of non-alcoholic fatty liver disease (NAFLD) demonstrated

superior efficacy in improving liver biochemistry and histology compared to BBR or UDCA

administered alone.[3] This suggests that the unique physicochemical properties of the salt

may improve the dissolution, absorption, and/or bioavailability of its active moieties, leading to

a synergistic therapeutic effect.[3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies on BBR-UDCA and its components.

Table 1: Preclinical In Vitro and In Vivo Data for
Berberine
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Parameter Model Treatment Result Citation(s)

Glucose

Consumption
HepG2 cells

5-20 µmol/L

Berberine

72.9% - 113.7%

increase
[7]

C2C12 myotubes
20 µmol/L

Berberine
74.0% increase [7]

AMPK

Phosphorylation
HepG2 cells

20 µmol/L

Berberine
2.0-fold increase [17]

C2C12 myotubes
20 µmol/L

Berberine
2.4-fold increase [17]

ACC

Phosphorylation
HepG2 cells

20 µmol/L

Berberine
2.8-fold increase [17]

C2C12 myotubes
20 µmol/L

Berberine
2.8-fold increase [17]

Fasting Insulin
Dietary obese

rats

Berberine (5

weeks)
46% decrease [7]

HOMA-IR
Dietary obese

rats

Berberine (5

weeks)
48% decrease [7]

GLP-2 Level

(Fasting)

Zucker Diabetic

Fatty Rats
Berberine

Partial

restoration
[13]

GLP-2 Secretion

(Glutamine-

induced)

Zucker Diabetic

Fatty Rats
Berberine Enhanced [13]

Fasting Blood

Glucose

Zucker Diabetic

Fatty Rats
Berberine

Significant

reduction
[13]

Plasma

Glucagon

Zucker Diabetic

Fatty Rats
Berberine

Significant

reduction
[13]

Table 2: Clinical Trial Data for Berberine
Ursodeoxycholate (HTD1801)
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Parameter
Study
Population

Treatment
Groups

Duration
Key
Findings

Citation(s)

HbA1c

Change from

Baseline

Patients with

T2D
Placebo 12 weeks -0.3% [5][18]

500 mg

HTD1801

BID

-0.7%

(p=0.04 vs

placebo)

[5][18]

1000 mg

HTD1801

BID

-1.0%

(p<0.001 vs

placebo)

[5][18]

Fasting

Plasma

Glucose

(FPG)

Change from

Baseline

Patients with

T2D
Placebo 12 weeks +0.3 mg/dL [5][18]

500 mg

HTD1801

BID

-13.0 mg/dL [5][18]

1000 mg

HTD1801

BID

-18.4 mg/dL [5][18]

Patients

Achieving

HbA1c <7.0%

Patients with

T2D
Placebo 12 weeks 15.2% [18]

1000 mg

HTD1801

BID

55.9% [18]

Liver Fat

Content

Patients with

presumed

Placebo 18 weeks -2.0% [19]
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(Absolute

Change)

NASH and

T2D

1000 mg

HTD1801

BID

-4.8%

(p=0.011 vs

placebo)

[19]

Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of

Berberine Ursodeoxycholate and its components.

AMPK Activation Assay (Western Blot)
This protocol is used to determine the phosphorylation status of AMPK and its downstream

target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

Cell Culture and Treatment: HepG2 (human liver cancer cell line) or C2C12 (mouse

myoblast cell line) cells are cultured to approximately 80% confluency. Cells are then treated

with various concentrations of berberine, BBR-UDCA, or a vehicle control for a specified

duration (e.g., 24 hours).[17]

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)

and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in

Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for

phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

A loading control antibody (e.g., β-actin or GAPDH) is also used.
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Quantification: The intensity of the protein bands is quantified using densitometry software,

and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vitro GLP-1 Secretion Assay
This assay measures the ability of a compound to stimulate the secretion of GLP-1 from an

enteroendocrine cell line.

Cell Culture: NCI-H716 or STC-1 cells, which are known to secrete GLP-1, are cultured in an

appropriate medium.[20][21]

Cell Stimulation: Cells are washed and then incubated with a buffer containing various

concentrations of the test compound (e.g., berberine, BBR-UDCA) for a specified time (e.g.,

2 hours).[20] A vehicle control is also included.

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the

manufacturer's instructions.[20]

Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein

content of the cells in each well.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)
This protocol is used to assess changes in the composition of the gut microbiota in response to

treatment.

Sample Collection: Fecal samples are collected from animal models (e.g., rats or mice)

before and after treatment with BBR-UDCA or a placebo.[14]

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a

commercially available DNA isolation kit.
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PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified

from the extracted DNA using specific primers.

Library Preparation and Sequencing: The PCR products are purified, and sequencing

libraries are prepared. The libraries are then sequenced on a high-throughput sequencing

platform (e.g., Illumina MiSeq).

Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality

reads and chimeras. The remaining sequences are clustered into operational taxonomic

units (OTUs) based on sequence similarity. The taxonomic identity of each OTU is

determined by comparing its sequence to a reference database (e.g., Greengenes or SILVA).

Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are

calculated to assess changes in the microbial community structure.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of

Berberine Ursodeoxycholate and a typical experimental workflow for its investigation.
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Caption: Signaling pathways of Berberine Ursodeoxycholate in glucose metabolism.
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Caption: Experimental workflow for the development of Berberine Ursodeoxycholate.

Conclusion
Berberine Ursodeoxycholate (HTD1801) represents a promising, multi-faceted therapeutic

agent for the management of type 2 diabetes and related metabolic disorders. Its unique

formulation as an ionic salt of berberine and ursodeoxycholic acid allows for a synergistic

approach to improving glucose metabolism. The mechanisms of action are rooted in the well-

established effects of berberine on AMPK activation and mitochondrial function, coupled with

the influence of ursodeoxycholic acid on bile acid signaling and gut microbiota modulation.

Clinical evidence from a phase 2 trial has demonstrated statistically significant and clinically

meaningful reductions in HbA1c and fasting plasma glucose, supporting its efficacy in patients

with T2D.[5][18] Preclinical data further underscore the potential of HTD1801, suggesting

superior effects compared to its individual components.[3]

For researchers and drug development professionals, BBR-UDCA presents a compelling case

for a novel therapeutic strategy that addresses multiple underlying pathophysiological aspects

of metabolic disease. Further investigation into the precise synergistic mechanisms, particularly

concerning the interplay with the gut microbiome and incretin secretion, will be crucial in fully

elucidating its therapeutic potential and optimizing its clinical application. The ongoing phase 3

studies will be critical in confirming the long-term safety and efficacy of this novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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